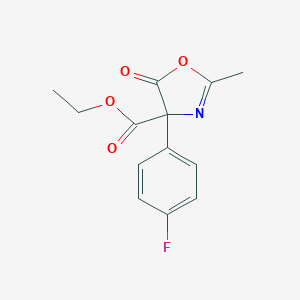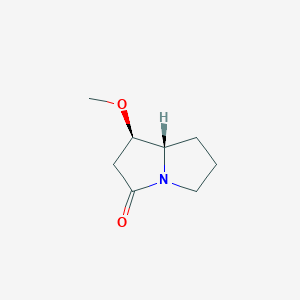
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one, also known as (-)-cytisine, is a natural alkaloid found in several plant species, including Cytisus laburnum, Laburnum anagyroides, and Sophora tomentosa. It has been used traditionally for its medicinal properties, including its ability to treat respiratory ailments, but has also been studied for its potential as a therapeutic agent for addiction and neurological disorders.
Wirkmechanismus
(-)-Cytisine acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. By binding to these receptors, (-)-cytisine can mimic the effects of nicotine and reduce withdrawal symptoms in addicted individuals.
Biochemical and Physiological Effects
(-)-Cytisine has been shown to have several biochemical and physiological effects. It can increase dopamine release in the brain, which may contribute to its effectiveness as a smoking cessation aid. Additionally, (-)-cytisine has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (-)-cytisine as a research tool is its relatively low cost and availability. However, its partial agonist activity and potential for off-target effects may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (-)-cytisine. One area of interest is its potential as a treatment for other types of addiction, including alcohol and opioid addiction. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects in different populations. Finally, (-)-cytisine may have potential as a therapeutic agent for other neurological disorders, such as schizophrenia and anxiety disorders.
Synthesemethoden
(-)-Cytisine can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common method involves the use of the chiral auxiliary (-)-sparteine to synthesize the desired enantiomer of (-)-cytisine.
Wissenschaftliche Forschungsanwendungen
(-)-Cytisine has been studied extensively for its potential as a treatment for addiction, particularly nicotine addiction. Several clinical trials have shown that it can be an effective smoking cessation aid, with fewer side effects than other treatments. Additionally, (-)-cytisine has been studied for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
CAS-Nummer |
176484-64-3 |
|---|---|
Produktname |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-7-5-8(10)9-4-2-3-6(7)9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
RKVWCHREQIFPNG-NKWVEPMBSA-N |
Isomerische SMILES |
CO[C@@H]1CC(=O)N2[C@H]1CCC2 |
SMILES |
COC1CC(=O)N2C1CCC2 |
Kanonische SMILES |
COC1CC(=O)N2C1CCC2 |
Synonyme |
3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

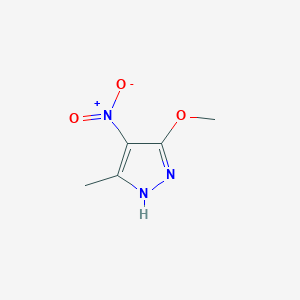
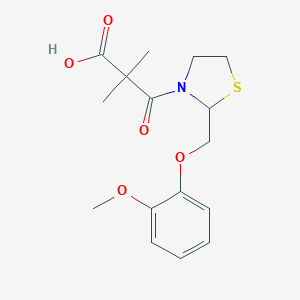




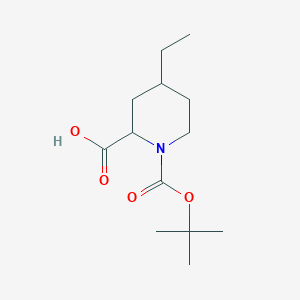
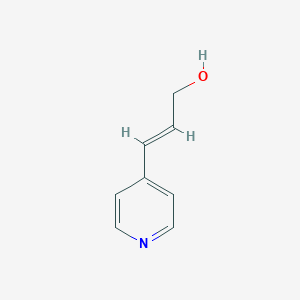

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

